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Compound of Interest

Compound Name: 2-Fluoropyridine-3-boronic acid

Cat. No.: B071887 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Fluoropyridine-3-
boronic acid (CAS No: 174669-73-9), a key building block in medicinal chemistry and

materials science. The document presents predicted and representative spectral data,

including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, along with detailed experimental protocols for data acquisition.

Introduction
2-Fluoropyridine-3-boronic acid is a versatile bifunctional molecule incorporating a

fluorinated pyridine ring and a boronic acid moiety.[1] This unique combination of functional

groups makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the

synthesis of complex biaryl compounds and other applications in drug discovery and materials

science. Accurate spectral characterization is crucial for confirming the identity, purity, and

structure of this compound in research and development settings.

Spectral Data Summary
The following tables summarize the predicted and representative spectral data for 2-
Fluoropyridine-3-boronic acid.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.35 ddd
J(H,H) ≈ 4.8, J(H,F) ≈

1.5, J(H,H) ≈ 1.0
H6

~8.10 ddd
J(H,H) ≈ 7.5, J(H,H) ≈

4.8, J(H,F) ≈ 1.0
H4

~7.30 ddd
J(H,H) ≈ 7.5, J(H,F) ≈

4.8, J(H,H) ≈ 1.5
H5

~5.50 br s - B(OH)₂

Note: Predicted chemical shifts and coupling constants are based on computational models

and data from similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

~165.0 d, ¹J(C,F) ≈ 240 C2

~150.0 d, ³J(C,F) ≈ 5 C6

~145.0 d, ³J(C,F) ≈ 15 C4

~122.0 d, ⁴J(C,F) ≈ 4 C5

~115.0 d, ²J(C,F) ≈ 20 C3 (broad due to B)

Note: The carbon attached to the boron atom (C3) is expected to show a broad signal due to

quadrupolar relaxation of the boron nucleus.

Table 3: Representative Mass Spectrometry Data
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m/z Interpretation

141.04 [M+H]⁺ (Monoisotopic mass of C₅H₅BFNO₂)

123.03 [M+H - H₂O]⁺

142.04 [M+H]⁺ (A+1 isotope)

Note: Boronic acids can be challenging to analyze by mass spectrometry and may form

adducts or dehydrate in the ion source.

Table 4: Representative Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Broad, Strong O-H stretch (boronic acid)

~1600 Medium
C=C/C=N stretch (pyridine

ring)

~1450 Medium C-C stretch (pyridine ring)

~1350 Strong B-O stretch

~1200 Strong C-F stretch

~1050 Medium B-C stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoropyridine-3-boronic acid in

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Due to the potential

for boronic acids to form oligomers, using a solvent like Methanol-d₄ can help break up these

species.
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Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-240 ppm.

Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) MS:

Sample Preparation: Prepare a dilute solution of 2-Fluoropyridine-3-boronic acid
(approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a

small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source,

such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode.

Set the mass range to scan from m/z 50 to 500.
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Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve a stable signal and minimize in-source fragmentation.

Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR:

Sample Preparation: Place a small amount of the solid 2-Fluoropyridine-3-boronic acid
directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of 2-
Fluoropyridine-3-boronic acid.
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Caption: Workflow for the spectral characterization of 2-Fluoropyridine-3-boronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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